3,4-Diethyl-2-imino-2H-pyrrol-5-amine
Description
3,4-Diethyl-2-imino-2H-pyrrol-5-amine is a pyrrole-derived compound featuring diethyl substituents at positions 3 and 4, an imino group (=NH) at position 2, and an amine group at position 3. Pyrrole derivatives are widely studied for their roles in ligand design and biological activity, making this compound a candidate for further exploration.
Properties
CAS No. |
174396-78-2 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.213 |
IUPAC Name |
3,4-diethyl-5-iminopyrrol-2-amine |
InChI |
InChI=1S/C8H13N3/c1-3-5-6(4-2)8(10)11-7(5)9/h3-4H2,1-2H3,(H3,9,10,11) |
InChI Key |
UYDWOQYHWGBDHE-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=N)N=C1N)CC |
Synonyms |
2H-Pyrrol-5-amine, 3,4-diethyl-2-imino- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, whereas alkyl-substituted derivatives like the target compound may require organic solvents for dissolution.
- Electronic Effects: The imino group (=NH) enables hydrogen bonding and coordination with metal ions, similar to pyrrol-2-ylmethyleneamine ligands used in metal complexes .
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